Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone
Description
Imino(methyl)(pyrimidin-2-yl)-lambda⁶-sulfanone is a sulfone-based compound characterized by a central sulfur atom bonded to an imino group (=NH), a methyl group, and a pyrimidin-2-yl substituent. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, confers distinct electronic and steric properties, making this compound structurally unique. Sulfones are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their stability and diverse reactivity .
Properties
IUPAC Name |
imino-methyl-oxo-pyrimidin-2-yl-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-10(6,9)5-7-3-2-4-8-5/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGRWNRLVOMTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=NC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone typically involves the reaction of pyrimidine derivatives with suitable sulfonylating agents. One common method involves the reaction of 2-aminopyrimidine with methyl isothiocyanate, followed by oxidation to form the sulfanone derivative . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like 3-chloroperoxybenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, 3-chloroperoxybenzoic acid, dichloromethane as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Structure and Synthesis
Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone features a pyrimidine ring, an imino group, and a sulfanone moiety. The compound can be synthesized through several methods, typically involving the reaction of pyrimidine derivatives with sulfonylating agents. A common synthetic route includes:
- Reaction of 2-Aminopyrimidine : This is often combined with methyl isothiocyanate.
- Oxidation : Following the initial reaction, oxidation is performed to yield the sulfanone derivative.
The precise conditions for these reactions—such as temperature, pressure, solvents, and catalysts—are crucial for optimizing yield and purity.
Scientific Research Applications
This compound has diverse applications across several domains:
Medicinal Chemistry
- Enzyme Inhibition : It has been investigated as a potential inhibitor of prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. Inhibition can prevent the hydroxylation of proline residues, which is critical for collagen stability.
- Anticancer Properties : Studies have shown that this compound exhibits cytotoxic activities against various cancer cell lines, indicating its potential as an anticancer agent.
Biological Research
- Mechanism of Action : The compound's mechanism involves binding to specific molecular targets, which can modulate enzymatic activity. For instance, kinetic assays have been used to quantify its inhibition effects on prolyl-4-hydroxylase.
- Inflammatory Response : In vitro studies suggest that it can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.
Materials Science
- Novel Materials Development : The compound is explored for developing materials with specific electronic or optical properties. Its unique functional groups allow for modifications that can enhance material characteristics.
Case Study 1: Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This highlights its potential therapeutic efficacy in oncology.
Case Study 2: Safety and Toxicity Assessment
Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during these studies, suggesting its viability for further development in clinical settings.
Mechanism of Action
The mechanism of action of Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. For example, it inhibits prolyl-4-hydroxylase by binding to the active site of the enzyme, thereby preventing the hydroxylation of proline residues in collagen . This inhibition can lead to reduced collagen synthesis, which is beneficial in conditions like fibrosis .
Comparison with Similar Compounds
Structural and Electronic Differences
- Pyrimidine vs. Pyridine/Furan/Benzene: The pyrimidin-2-yl group in the target compound introduces two nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to pyridine (one nitrogen) or furan (oxygen). This feature is critical in drug design, where pyrimidine derivatives often exhibit enhanced binding to biological targets .
- Dimethyl groups in the pyridine-based analog () enhance steric bulk and lipophilicity, which could influence membrane permeability in biological systems . The para-methyl group in the benzene derivative () elevates lipophilicity, making it more suitable for hydrophobic environments .
Physicochemical Properties
- Molecular Weight and Solubility: The pyrimidine-based compounds (target and ) have higher molecular weights (~169–191 g/mol) compared to the furan analog (159 g/mol). The presence of polar groups (e.g., imino, sulfone) may improve aqueous solubility, whereas methyl or chloro substituents could reduce it .
Thermal Stability : Sulfones are generally thermally stable due to the strong S=O bonds. The pyrimidine and pyridine derivatives may exhibit higher thermal stability than furan or benzene analogs owing to aromatic stabilization .
Biological Activity
Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
where specific values for , , and depend on the exact molecular structure derived from the pyrimidine and sulfanone moieties. The compound is characterized by the presence of a sulfur atom with a lambda6 oxidation state, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of DNA Damage Response : This compound has been noted for its role as an ATR (Ataxia Telangiectasia and Rad3-related protein) inhibitor, which is significant in cancer therapy. ATR inhibitors sensitize tumor cells to DNA-damaging agents, enhancing the efficacy of chemotherapeutics .
- Modulation of Cell Cycle Checkpoints : The compound has been shown to affect cell cycle regulation by mediating phosphorylation events that lead to checkpoint activation in response to DNA damage .
- Anti-inflammatory Properties : Initial studies suggest potential anti-inflammatory effects, possibly through modulation of signaling pathways involved in inflammation .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| ATR Inhibition | Sensitizes tumor cells | |
| Cell Cycle Regulation | Modulates checkpoints | |
| Anti-inflammatory Effects | Reduces inflammation |
Case Study 1: Cancer Therapeutics
In a recent study, this compound was evaluated in combination with standard chemotherapeutic agents. The results indicated a significant increase in tumor cell apoptosis when used alongside DNA-damaging drugs, suggesting enhanced therapeutic efficacy due to ATR inhibition .
Case Study 2: Mechanistic Insights
Research highlighted the compound's mechanism involving the phosphorylation of key proteins associated with DNA repair pathways. This was demonstrated using various biochemical assays that tracked phosphorylation states in response to treatment with the compound .
Future Directions
The promising biological activities of this compound warrant further investigation:
- Clinical Trials : Ongoing clinical trials are needed to evaluate its safety and efficacy in human subjects, particularly in oncological settings.
- Structure-Activity Relationship Studies : Investigating modifications to the compound's structure may enhance its potency and selectivity against specific targets.
Q & A
Q. What are the primary synthetic routes for Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution reactions, where a pyrimidine derivative reacts with a sulfur-containing precursor. Key steps include:
- Nucleophilic substitution : Reacting 2-chloropyrimidine with a methylimino-sulfanone precursor under controlled pH and temperature (e.g., 60–80°C, anhydrous conditions) to avoid hydrolysis .
- Purification : Chromatography (HPLC or column) or recrystallization is critical for achieving >95% purity, as side products like sulfoxides may form during synthesis .
- Optimization : Higher yields (~70–85%) are achieved using polar aprotic solvents (e.g., DMF) and catalysts like triethylamine .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR confirm the pyrimidine ring protons (δ 8.2–8.5 ppm) and sulfanone group (δ 3.1–3.3 ppm for methyl) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z ~191.64 for CHClNOS) and fragmentation patterns .
- X-ray crystallography : Resolves bond angles and confirms the λ-sulfanone geometry .
Q. What are the key physicochemical properties of this compound, and how do they impact experimental handling?
- Solubility : Limited water solubility (<1 mg/mL); requires DMSO or ethanol for dissolution in biological assays .
- Stability : Degrades under UV light; storage at -20°C in amber vials is recommended .
- Melting point : Reported >250°C (decomposition observed via DSC) .
Advanced Research Questions
Q. How does the substitution pattern on the pyrimidine ring influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Chloro vs. methyl substitution : The 2-chloro derivative (CAS 2743442-76-2) shows 10× higher antimicrobial activity (MIC = 2 µg/mL against S. aureus) compared to methyl-substituted analogs, likely due to enhanced electrophilicity .
- Positional effects : Substitution at the 5-position (vs. 4-position) improves binding to dihydrofolate reductase (DHFR), as shown in molecular docking studies (ΔG = -9.2 kcal/mol) .
Q. What contradictory findings exist regarding its mechanism of action in anticancer studies?
Discrepancies arise in reported mechanisms:
- Apoptosis induction : Some studies attribute activity to caspase-3 activation (IC = 5 µM in HeLa cells) .
- ROS modulation : Others propose ROS generation as the primary pathway, with conflicting data on NAC (antioxidant) rescuing cell viability . Resolution : Use isoform-specific inhibitors (e.g., z-VAD-fmk for caspases) and ROS probes (DCFH-DA) to clarify dominant pathways .
Q. How can computational methods optimize its interaction with biological targets?
Methodologies include:
- Molecular dynamics (MD) simulations : Predict binding stability with DHFR over 100 ns trajectories (RMSD <2 Å) .
- Free energy calculations (MM/PBSA) : Estimate ΔG for pyrimidine analogs to prioritize synthesis .
- Pharmacophore modeling : Identify critical features (e.g., sulfanone group as a hydrogen bond acceptor) for scaffold modification .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
Key issues and solutions:
- Low yield in nucleophilic substitution : Switch from batch to continuous flow reactors for better temperature control (yield increases from 60% to 85%) .
- Purification bottlenecks : Use simulated moving bed (SMB) chromatography for large-scale separation of regioisomers .
- Byproduct formation : Add scavengers (e.g., polymer-supported thiourea) to trap unreacted intermediates .
Data Contradiction Analysis
Q. Why do studies report varying IC50_{50}50 values for antimicrobial activity?
Discrepancies stem from:
- Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion yields differences due to compound diffusion rates .
- Strain variability : Clinical isolates (e.g., MRSA) show 4–8× higher IC than reference strains . Recommendation : Standardize testing using CLSI M07-A10 protocols and report strain metadata .
Q. How do solvent choices in crystallization affect structural data interpretation?
- Polar solvents (e.g., ethanol) : Yield monoclinic crystals with Z’=1, simplifying diffraction analysis .
- Nonpolar solvents (e.g., hexane) : Produce polymorphs with altered unit cell parameters, leading to misinterpretation of bond lengths . Best practice : Use single-solvent systems and report crystallization conditions in detail .
Methodological Recommendations
Q. What in vitro models best predict in vivo efficacy for this compound?
Prioritize:
- 3D tumor spheroids : Mimic hypoxia and drug penetration barriers (e.g., HT-29 spheroids treated at 10 µM show 50% growth inhibition) .
- HepG2 liver models : Assess metabolic stability (CYP450 isoforms) to predict pharmacokinetics .
- Checklist : Include positive controls (e.g., 5-FU for cytotoxicity) and validate with siRNA knockdown of target genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
